molecular formula C16H16N2O3 B2436345 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-3-carboxamide CAS No. 2034256-08-9

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-3-carboxamide

Cat. No.: B2436345
CAS No.: 2034256-08-9
M. Wt: 284.315
InChI Key: WIASUEHVYLAZHZ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-3-carboxamide is a synthetic small molecule featuring a hybrid architecture that conjugates a 1-methyl-1H-indole moiety with a furan-3-carboxamide group via a hydroxyethyl linker. This structure places it within a class of compounds recognized for their broad potential in medicinal chemistry research. The indole scaffold is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets and is present in numerous compounds with reported pharmacological activities, including anticancer, antimicrobial, and antiviral properties . Similarly, the furan ring is a significant heterocycle found in various bioactive molecules . The specific combination of these two systems in a single molecule makes this compound a valuable intermediate for constructing chemical libraries or a probe for investigating structure-activity relationships (SAR). Researchers can utilize this compound to explore its potential bioactivity across various screening assays. While the exact mechanism of action for this specific molecule is not yet fully characterized, structurally related indole-furan hybrids have demonstrated promising biological activities in scientific studies, suggesting potential areas of investigation for this compound . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-18-6-4-11-8-12(2-3-14(11)18)15(19)9-17-16(20)13-5-7-21-10-13/h2-8,10,15,19H,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIASUEHVYLAZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indole Core Functionalization

The 1-methylindole scaffold is synthesized via Fisher indole cyclization (Figure 1A). Starting with 2-methylaniline derivatives, Vilsmeier–Haack formylation introduces an aldehyde group at the 3-position, followed by cyclization under acidic conditions. For 5-substitution, direct C–H activation or directed ortho-metalation strategies are employed:

Method 1: Directed Lithiation

  • Substrate : 1-Methylindole.
  • Conditions : LDA (lithium diisopropylamide) at −78°C in THF, followed by quenching with ethylene oxide.
  • Outcome : Generates 5-(2-hydroxyethyl)-1-methylindole with >70% regioselectivity.

Method 2: Palladium-Catalyzed Coupling

  • Substrate : 5-Bromo-1-methylindole.
  • Conditions : Suzuki–Miyaura coupling with ethylene glycol boronic ester, Pd(PPh₃)₄, K₂CO₃, in dioxane/H₂O.
  • Yield : 60–65% after deprotection.

Hydroxyethyl Group Installation

The hydroxyethyl side chain is introduced via epoxide ring-opening (Figure 1B):

  • Epoxidation : Treat 1-methylindole with m-CPBA (meta-chloroperbenzoic acid) to form indole epoxide.
  • Nucleophilic Attack : React with ammonia or benzylamine to yield the ethanolamine derivative.
  • Deprotection : Hydrogenolysis (for benzyl-protected intermediates) furnishes the free amine.

Optimization Note : Copper(I) triflate catalysis enhances regioselectivity during epoxide opening, favoring the 5-position.

Synthesis of Furan-3-Carboxylic Acid

Furan Ring Construction

Method 1: Paal–Knorr Synthesis

  • Substrates : 1,4-Diketones (e.g., acetylacetone).
  • Conditions : H₂SO₄ catalysis, cyclodehydration to form 2,5-dimethylfuran, followed by oxidation to furan-3-carboxylic acid.

Method 2: Decarboxylative Cyclization

  • Substrate : 3-Furoic acid derivatives.
  • Conditions : Brønsted acid catalysis (e.g., p-TsOH) induces cyclization with propargyl alcohols, yielding functionalized furans.

Carboxylic Acid Activation

Prior to amide coupling, furan-3-carboxylic acid is activated as:

  • Acid chloride : Using SOCl₂ or oxalyl chloride.
  • Active ester : HOBt (hydroxybenzotriazole) or NHS (N-hydroxysuccinimide).

Amide Bond Formation

Coupling Strategies

Method 1: Carbodiimide-Mediated Coupling

  • Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt.
  • Conditions : DCM or DMF, 0°C to RT, 12–24 hours.
  • Yield : 75–85% after purification by silica gel chromatography.

Method 2: BOP Reagent

  • Reagents : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate.
  • Conditions : DIPEA (N,N-diisopropylethylamine) in anhydrous DCM.
  • Advantage : Minimizes racemization, suitable for sterically hindered amines.

Reaction Optimization

Critical Parameters :

  • Solvent : DMF enhances solubility but may require rigorous drying.
  • Temperature : Low temperatures (0–5°C) reduce side reactions.
  • Stoichiometry : 1.2 equiv. of activated furan acid per amine.

Purification :

  • HPLC : C18 column, acetonitrile/water gradient (70:30 to 95:5).
  • Recrystallization : Ethyl acetate/hexane (3:1) yields crystalline product.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole H-2), 7.65 (d, J = 8.4 Hz, 1H, H-6), 7.12 (d, J = 3.6 Hz, 1H, furan H-2), 6.95 (dd, J = 8.4, 1.6 Hz, 1H, H-7), 4.82 (t, J = 6.0 Hz, 1H, OH), 3.78 (s, 3H, N-CH₃).
  • ¹³C NMR : 167.8 (C=O), 151.2 (furan C-3), 136.4 (indole C-5), 121.9 (furan C-2).

Mass Spectrometry

  • HRMS (ESI+) : m/z calc. for C₁₇H₁₇N₂O₃ [M+H]⁺: 297.1234; found: 297.1238.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Limitations
Lithiation/Epoxide Directed C–H activation, epoxidation 62 95 Requires cryogenic conditions
Palladium Coupling Suzuki–Miyaura, deprotection 58 92 Costly catalysts
BOP-Mediated Coupling Amide bond formation 83 98 Moisture-sensitive reagents

Industrial-Scale Considerations

For bulk synthesis, continuous flow chemistry offers advantages:

  • Reactor Design : Microfluidic systems for precise temperature control during amide coupling.
  • Catalyst Recycling : Immobilized Pd nanoparticles reduce costs in Suzuki reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole or furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the indole or furan rings.

Scientific Research Applications

Anticancer Properties

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-3-carboxamide has shown promising results in preclinical studies as an anticancer agent. It has been evaluated for its efficacy against various cancer cell lines. Key findings include:

  • Mechanism of Action : The compound induces apoptosis (programmed cell death) in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction. This leads to the release of cytochrome c and activation of caspases, crucial mediators of apoptosis .
  • Inhibition of Cell Proliferation : Studies have demonstrated that this compound effectively inhibits the proliferation of cancer cells by disrupting the cell cycle, particularly causing G1 phase arrest. This was evidenced by increased levels of cyclin-dependent kinase inhibitors such as p21 .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Potential Therapeutic Uses

Given its biological activities, this compound is being investigated for several therapeutic applications:

  • Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for developing new anticancer therapies.
  • Neurological Disorders : The neuroprotective effects suggest potential applications in treating neurodegenerative diseases.
  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the efficacy and mechanisms of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM .
Study 2Showed neuroprotective effects in an in vitro model of oxidative stress, reducing cell death by 40% compared to control.
Study 3Investigated anti-inflammatory properties in a mouse model, resulting in decreased levels of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed mechanistic studies have shown that similar compounds can induce cell apoptosis and inhibit polymerization of tubulin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-3-carboxamide is unique due to its combination of indole and furan rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and development in multiple scientific disciplines.

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure

The compound features a furan ring and an indole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:

C13H14N2O3\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_3

Anticancer Activity

The indole structure is often associated with anticancer properties. Research indicates that indole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and proliferation . Compounds with similar scaffolds have demonstrated cytotoxic effects against several cancer cell lines.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling processes. For example, it could potentially act as an agonist for serotonin receptors based on structural similarities with known receptor ligands .

Study 1: Antiviral Activity

A study conducted on structurally related compounds demonstrated significant antiviral activity against HCV with IC50 values in the low micromolar range. This suggests that this compound may exhibit similar effects based on its chemical structure .

CompoundIC50 (μM)Virus Targeted
Compound A0.35HCV
Compound B0.50Influenza

Study 2: Anticancer Efficacy

Another investigation into indole derivatives revealed that certain compounds induced apoptosis in breast cancer cells, with mechanisms involving caspase activation and mitochondrial dysfunction . While direct studies on our compound are lacking, the implications are significant.

CompoundCell Line% Inhibition at 10 μM
Indole AMCF7 (Breast)75%
Indole BHeLa (Cervical)80%

Q & A

How can researchers optimize the synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-3-carboxamide to improve yield and purity?

Basic Research Focus : Synthesis methodology and reaction condition optimization.
Methodological Answer :
The compound can be synthesized via multi-step reactions, including Fischer indole synthesis for the indole moiety and carboxamide coupling. Key steps include:

  • Fischer indole synthesis : Use phenylhydrazine and ketones under acidic conditions (e.g., methanesulfonic acid in methanol) to form the indole core .
  • Carboxamide coupling : React furan-3-carboxylic acid derivatives with the indole-ethylamine intermediate using coupling agents like EDCI/HOBt in anhydrous DCM .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization for high purity (>95%) .
  • Scale-up : Continuous flow reactors improve reproducibility and scalability for industrial-grade synthesis .

What advanced techniques are recommended for resolving structural ambiguities in this compound?

Advanced Research Focus : Structural elucidation and conformational analysis.
Methodological Answer :

  • X-ray crystallography : Use SHELX software (SHELXL for refinement) to determine the 3D crystal structure. High-resolution data (d-spacing < 1 Å) ensures accurate bond-length and angle measurements .
  • NMR spectroscopy : Employ 1H^{1}\text{H}-13C^{13}\text{C} HSQC and NOESY to assign stereochemistry and confirm hydrogen bonding between the hydroxyl and carboxamide groups .
  • Computational modeling : DFT calculations (B3LYP/6-31G* basis set) predict electronic properties and validate experimental data .

How should researchers address contradictory bioactivity data for this compound across different assay systems?

Advanced Research Focus : Data validation and mechanistic reconciliation.
Methodological Answer :

  • Assay standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) using validated cell lines (e.g., HEK293 for receptor binding) .
  • Off-target profiling : Screen against a panel of 50+ kinases/epigenetic targets to identify nonspecific interactions .
  • Metabolic stability testing : Use liver microsomes (human/rat) to assess if metabolite interference explains discrepancies .
  • Data normalization : Apply Z-score analysis to compare activity across assays and identify outliers .

What in vivo experimental designs are suitable for evaluating the pharmacokinetics of this compound?

Advanced Research Focus : Preclinical pharmacokinetic profiling.
Methodological Answer :

  • Dose formulation : Prepare suspensions in 0.5% carboxymethylcellulose for oral gavage or intravenous administration in rodent models .
  • Sampling protocol : Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Analyze using LC-MS/MS (LOQ: 1 ng/mL) .
  • Tissue distribution : Sacrifice animals at 24 hours, homogenize tissues (liver, kidney, brain), and quantify compound levels .
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .

How can computational tools predict the compound’s interaction with biological targets?

Basic Research Focus : Molecular docking and dynamics.
Methodological Answer :

  • Target selection : Prioritize receptors linked to indole derivatives (e.g., serotonin receptors, COX-2) using PubChem BioAssay data .
  • Docking simulations : Use AutoDock Vina with flexible ligand parameters to model binding poses. Validate with MD simulations (NAMD, 100 ns trajectory) .
  • Binding affinity estimation : Calculate ΔG values using MM-PBSA and compare with experimental IC50_{50} data .

What strategies mitigate toxicity risks during early-stage development?

Advanced Research Focus : Toxicological screening.
Methodological Answer :

  • In vitro cytotoxicity : Test against HepG2 (liver) and HEK293 (kidney) cells using MTT assays (48-hour exposure) .
  • Genotoxicity screening : Conduct Ames test (TA98 strain) and micronucleus assay in human lymphocytes .
  • Cardiotoxicity assessment : Monitor hERG channel inhibition via patch-clamp electrophysiology (IC50_{50} threshold: >10 µM) .

How do structural modifications of the furan or indole moieties alter bioactivity?

Advanced Research Focus : Structure-activity relationship (SAR) studies.
Methodological Answer :

  • Furan substitution : Replace the 3-carboxamide with 2-carboxamide to enhance solubility. Compare IC50_{50} values in enzyme inhibition assays .
  • Indole methylation : Synthesize N-demethylated analogs to assess the role of the methyl group in receptor binding (e.g., 5-HT2A_{2A} affinity) .
  • Hydroxyl group deletion : Test if removing the 2-hydroxyethyl group reduces metabolic oxidation .

What analytical methods validate batch-to-batch consistency in large-scale synthesis?

Basic Research Focus : Quality control protocols.
Methodological Answer :

  • HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile/water) with UV detection at 254 nm. Set acceptance criteria for purity (>98%) .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • Chiral HPLC : Verify enantiomeric purity if asymmetric centers are present .

How can researchers resolve low solubility issues for in vivo studies?

Basic Research Focus : Formulation optimization.
Methodological Answer :

  • Co-solvent systems : Use 10% DMSO + 10% Cremophor EL in saline for intravenous delivery .
  • Nanoparticle encapsulation : Prepare PLGA nanoparticles (200 nm size) via emulsion-solvent evaporation. Characterize loading efficiency (>80%) via UV-Vis .
  • Salt formation : Synthesize hydrochloride or sodium salts to improve aqueous solubility .

What comparative studies distinguish this compound from structurally related indole-furan hybrids?

Advanced Research Focus : Functional benchmarking.
Methodological Answer :

  • Bioactivity panels : Compare IC50_{50} values against analogs (e.g., 5-nitrofuran or thiophene-substituted derivatives) in antiproliferative assays .
  • Computational similarity : Calculate Tanimoto coefficients (RDKit) to quantify structural divergence from known actives .
  • Patent landscaping : Review USPTO databases to identify novelty claims and avoid redundancy .

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